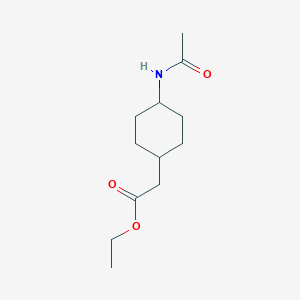
Ethyl 2-(trans-4-acetamidocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(trans-4-acetamidocyclohexyl)acetate: is an organic compound with the chemical formula C10H17NO3. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as alcohols, ethers, and ketones . This compound is widely used in the pharmaceutical and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate can be achieved through various chemical synthesis methods. The specific synthetic route and conditions may vary depending on the manufacturer and the purpose of the reaction . Generally, it involves the acetylation of 4-amino-cyclohexanol followed by esterification with acetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to optimize yield and purity while minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of acetylation and esterification on biological systems .
Medicine: In the pharmaceutical industry, it is used as a raw material for the synthesis of antibacterial agents, disinfectants, and preservatives .
Industry: In the flavor industry, it is often used to synthesize fragrant compounds to add or improve the fragrance of products .
Mécanisme D'action
The mechanism of action of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes . The ester group can undergo hydrolysis, releasing the active acetic acid derivative .
Comparaison Avec Des Composés Similaires
- trans-4-(Acetylamino)cyclohexyl acetate
- trans-3-(4-Acetamino-cyclohexyl)-propionic acid
Comparison: Compared to similar compounds, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is unique due to its specific combination of acetyl and ester functional groups . This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different industries .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
ethyl 2-(4-acetamidocyclohexyl)acetate |
InChI |
InChI=1S/C12H21NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h10-11H,3-8H2,1-2H3,(H,13,14) |
Clé InChI |
PWRZFKZKPADJAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCC(CC1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


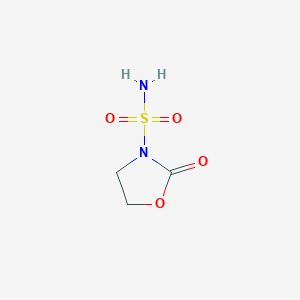

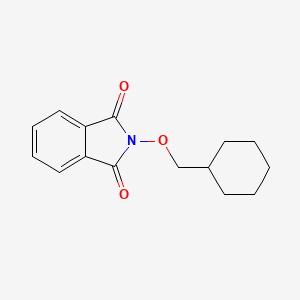
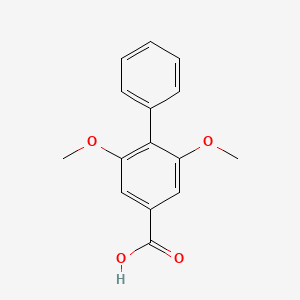
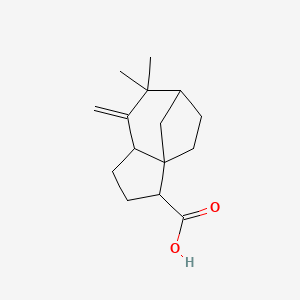
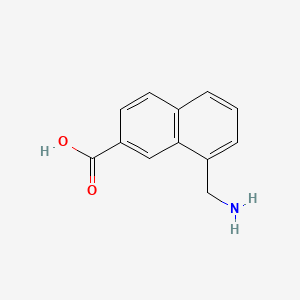
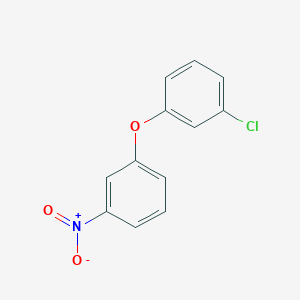
![tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclobutyl]carbamate](/img/structure/B8476643.png)
![N-{2-[2-(1-Ethylpiperidin-2-yl)ethyl]phenyl}-4-methoxybenzamide](/img/structure/B8476644.png)
![Benzoic acid,4-[(1s)-1-[[(2,3-dihydro-1h-indol-7-yl)carbonyl]amino]ethyl]-,methyl ester](/img/structure/B8476687.png)

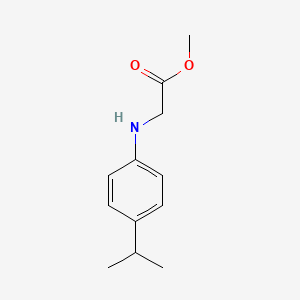
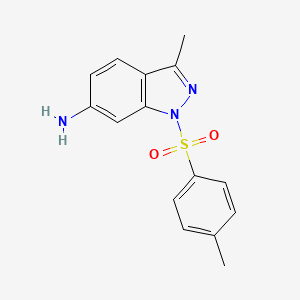
![4-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)naphthalene-1-carbonitrile](/img/structure/B8476721.png)
